molecular formula C6H6Cl2O2 B14251356 4,5-Dichlorocyclohexa-3,5-diene-1,2-diol CAS No. 183866-03-7

4,5-Dichlorocyclohexa-3,5-diene-1,2-diol

Cat. No.: B14251356
CAS No.: 183866-03-7
M. Wt: 181.01 g/mol
InChI Key: SVBQAFNYQNHBOH-UHFFFAOYSA-N
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Description

4,5-Dichlorocyclohexa-3,5-diene-1,2-diol is a chemical compound with the molecular formula C6H6Cl2O2 It is a derivative of cyclohexadienediol, characterized by the presence of two chlorine atoms and two hydroxyl groups on a cyclohexadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichlorocyclohexa-3,5-diene-1,2-diol typically involves the chlorination of cyclohexa-3,5-diene-1,2-diol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 5 positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichlorocyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various dichlorobenzoquinone derivatives, partially chlorinated cyclohexadienes, and substituted cyclohexadiene derivatives .

Scientific Research Applications

4,5-Dichlorocyclohexa-3,5-diene-1,2-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dichlorocyclohexa-3,5-diene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, it can participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

183866-03-7

Molecular Formula

C6H6Cl2O2

Molecular Weight

181.01 g/mol

IUPAC Name

4,5-dichlorocyclohexa-3,5-diene-1,2-diol

InChI

InChI=1S/C6H6Cl2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,5-6,9-10H

InChI Key

SVBQAFNYQNHBOH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(C1O)O)Cl)Cl

Origin of Product

United States

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